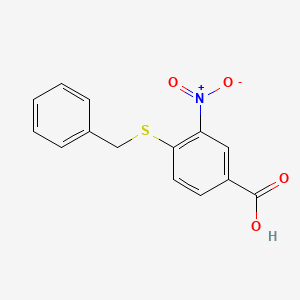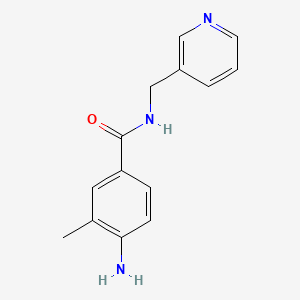
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide
Descripción general
Descripción
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, also known as 3-AP, is a chemical compound that belongs to the class of benzamides. It is characterized by its pyridine and aniline moieties. The compound has a molecular weight of 241.29 g/mol and a molecular formula of C14H15N3O .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is characterized by a canonical SMILES string: CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N . The InChI Key is HTFPDOYAARYLEZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.288400 g/mol . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 241.12200 .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a compound structurally similar to MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. This compound has shown significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Luminescent Properties and Stimuli-Responsive Behavior
The compound demonstrates luminescent properties both in solution and solid state, forming nano-aggregates with enhanced emission (AEE) in certain solutions. The AEE behavior varies based on the solvent's polarity. Additionally, the compounds exhibit mechanochromic properties and display multi-stimuli response, indicating potential applications in materials science for the development of smart and responsive materials (Srivastava et al., 2017).
Capillary Electrophoresis in Pharmaceutical Analysis
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide has been utilized in the nonaqueous capillary electrophoretic separation of pharmaceutical compounds. This application is crucial for quality control in pharmaceutical production, demonstrating the compound's role in analytical chemistry (Ye et al., 2012).
Polymer Science Application
The compound has been involved in the study of hyperbranched aromatic polyamides. It has been shown that its derivatives, under specific conditions, polymerize to form hyperbranched aromatic polyamides with unique solubility and molecular weight properties, indicating its role in the development of new polymeric materials (Yang et al., 1999).
Propiedades
IUPAC Name |
4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPDOYAARYLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



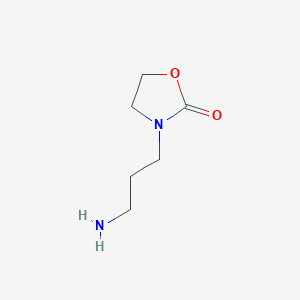
![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)
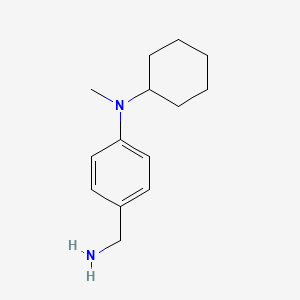
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
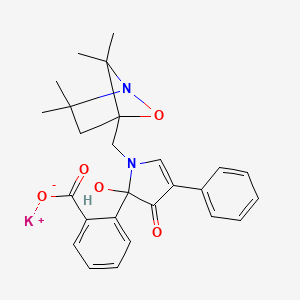
![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)
![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)



![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)
